Isokotanin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJOUDOXDHMIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182193 | |
| Record name | Kotanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27909-08-6 | |
| Record name | (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27909-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kotanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kotanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of Kotanin
Fungal Bioproduction and Isolation Sources
Kotanin is recognized as a fungal metabolite, predominantly produced by specific genera and strains of fungi. Its presence highlights the diverse metabolic capabilities of these microorganisms in synthesizing complex secondary metabolites.
Aspergillus Species as Primary Producers
The Aspergillus genus stands out as a primary source of kotanin. Several species within this genus have been identified for their capacity to produce this compound:
Aspergillus clavatus: This species has been reported as a significant producer of kotanin, with its isolation first documented in 1971. It has been isolated from diverse environments, including as a marine endophytic fungus from the root of Myoporum bontioides. nih.govciteab.comnih.gov
Aspergillus niger: Known for its broad metabolic repertoire, A. niger is another key producer of kotanin. Studies have shown that certain strains of A. niger, including those isolated from the International Space Station (ISS), exhibit enhanced production levels of kotanin. frontiersin.orgnih.govcanada.canih.govecu.edu.au
Aspergillus glaucus: This species is also noted among the Aspergillus producers of kotanin. frontiersin.org
Aspergillus flavus: A. flavus has been identified as a source of kotanin. nih.govwikipedia.org
Aspergillus alliaceus: Kotanin has been reported in A. alliaceus. nih.govwikipedia.org
The production of kotanin by these Aspergillus species underscores their importance in natural product chemistry.
Other Fungal Genera and Strains
Beyond Aspergillus, kotanin has been reported in other fungal genera, indicating a broader distribution across the fungal kingdom:
Amesia nigricolor: This fungus has been documented as a producer of kotanin. nih.govwikipedia.org
Cladosporium herbarum: Kotanin has also been isolated from Cladosporium herbarum. wikipedia.org
This broader occurrence suggests that the biosynthetic machinery for kotanin production is not exclusive to Aspergillus but is found in other fungal lineages as well.
Polyketide Biosynthetic Pathway Elucidation
The biosynthesis of kotanin proceeds through a polyketide pathway, a common route for the synthesis of diverse secondary metabolites in fungi. Elucidation of this pathway has involved detailed studies on precursor incorporation, identification of key enzymes, and characterization of intermediates.
Precursor Incorporation Studies and Isotopic Labeling
Early investigations into kotanin's biosynthesis utilized isotopic labeling to confirm its polyketide origin. Incorporation experiments with [1,2-¹³C₂]acetate unequivocally established that kotanin is generated via a polyketide pathway. Further feeding experiments, employing singly and doubly ¹³C-labeled monomeric precursors, were crucial in proving that 7-demethylsiderin, rather than siderin (B12374122), is the specific coumarin (B35378) monomer that undergoes the critical phenol (B47542) coupling step in the pathway. canada.ca These studies provided direct evidence for the sequential assembly of acetate (B1210297) units and the subsequent modifications leading to the complex bicoumarin structure.
Involvement of Polyketide Synthase (PKS) Genes
Polyketides are synthesized by polyketide synthases (PKSs), large multi-enzyme complexes that iteratively condense acyl-CoA units. The biosynthetic gene cluster responsible for kotanin production has been identified in Aspergillus niger. This cluster includes several key genes:
ktnS : Encodes a non-reducing polyketide synthase (NR-PKS), which is typically responsible for the initial assembly of the polyketide backbone. nih.gov
ktnB : Encodes an O-methyltransferase, an enzyme likely involved in the methylation steps observed in kotanin's structure. nih.gov
ktnC : Encodes a cytochrome P450 enzyme. This enzyme plays a crucial role in the regio- and stereoselective intermolecular phenol coupling of the monomeric coumarin 7-demethylsiderin to form P-orlandin, a direct precursor of kotanin. nih.gov
ktnD : Encodes a flavine-binding monooxygenase, though its specific role in kotanin biosynthesis remains to be fully characterized. nih.gov
The identification and characterization of these genes provide a molecular basis for understanding the enzymatic machinery driving kotanin biosynthesis.
Identification of Key Biosynthetic Intermediates
The pathway to kotanin involves a series of transformations of monomeric coumarin precursors into the dimeric bicoumarin structure. Key intermediates identified in this pathway include:
Siderin: While not directly undergoing dimerization, siderin is a precursor that is regioselectively demethylated. canada.canih.gov
7-Demethylsiderin: This compound is a crucial monomeric coumarin. It is formed by the demethylation of siderin and serves as the substrate for the oxidative phenol coupling reaction. nih.govcanada.ca
Orlandin: This is an 8,8'-bicoumarin formed by the regio- and stereoselective oxidative dimerization of two 7-demethylsiderin units. Orlandin then undergoes further modifications to yield kotanin. canada.canih.gov
Demethylkotanin (B1654832): Following the formation of orlandin, stepwise O-methylation occurs, leading to demethylkotanin as an intermediate before the final formation of kotanin. canada.canih.gov
This sequence of reactions, involving polyketide chain assembly, demethylation, oxidative coupling, and subsequent methylations, highlights the intricate enzymatic processes involved in the biosynthesis of kotanin.
Enzymatic Transformations in Kotanin Biosynthesis
The biosynthesis of kotanin proceeds through several enzymatic steps, including a crucial oxidative phenol coupling and subsequent methylation reactions.
Role of Cytochrome P450 Monooxygenases (e.g., KtnC)
Cytochrome P450 monooxygenases (CYPs) play a pivotal role in the biosynthesis of kotanin, particularly in the oxidative phenol coupling step. These enzymes are heme-containing monooxygenases capable of generating phenoxy radicals, which are essential for coupling reactions uniprot.orgmedchemexpress.com.
A key enzyme in the kotanin biosynthetic pathway in Aspergillus niger is the cytochrome P450 enzyme KtnC. uniprot.orgmedchemexpress.comontosight.airesearchgate.netmdpi.com KtnC is responsible for the regio- and stereoselective coupling of the monomeric coumarin, 7-demethylsiderin, to form the 8,8'-dimer P-orlandin. uniprot.orgmedchemexpress.comontosight.airesearchgate.netmdpi.com P-orlandin serves as a direct precursor to kotanin. ontosight.airesearchgate.netmdpi.com The enzymatic activity of KtnC precisely controls both the regiochemistry (linkage of molecular halves) and stereochemistry (configuration of the biaryl axis) of this coupling reaction, leading to the formation of specific axially chiral biaryls. uniprot.orgontosight.airesearchgate.net The high specificity of fungal cytochrome P450 enzymes in such transformations is further exemplified by DesC from Emericella desertorum, which catalyzes the coupling of 7-demethylsiderin to M-desertorin A, a 6,8'-regioisomer of orlandin. ontosight.airesearchgate.netmdpi.com
Mechanisms of Regio- and Stereoselective Phenol Coupling
The oxidative phenol coupling step in kotanin biosynthesis is characterized by its remarkable regio- and stereoselectivity. Investigations using labeled precursors have demonstrated that 7-demethylsiderin, rather than siderin, is the monomeric coumarin that undergoes phenol coupling. guidetopharmacology.org This indicates that siderin is first regioselectively demethylated to 7-demethylsiderin before the dimerization occurs. guidetopharmacology.org
The coupling reaction is intermolecular, meaning it involves two separate monomeric units. guidetopharmacology.org The precision of this enzymatic process is evident in Aspergillus niger's exclusive production of the (P)-atropisomers of kotanin, demethylkotanin, and orlandin. guidetopharmacology.org This strict control over the biaryl axis configuration is a hallmark of enzyme-catalyzed reactions, particularly those mediated by specific cytochrome P450 enzymes like KtnC, which facilitate the bimolecular phenoxy radical coupling. ontosight.airesearchgate.netmdpi.com
Post-Coupling Modification Enzymes
Following the crucial oxidative phenol coupling that yields P-orlandin, the biosynthetic pathway of kotanin involves further modifications. P-orlandin undergoes stepwise O-methylation to produce demethylkotanin, which is then further O-methylated to yield the final product, kotanin. uniprot.orgguidetopharmacology.org
An O-methyltransferase, KtnB, is known to be part of the kotanin biosynthetic gene cluster in Aspergillus niger. uniprot.orgresearchgate.net KtnB catalyzes an earlier O-methylation step, specifically the formation of 7-demethylsiderin from 4,7-dihydroxy-5-methylcoumarin. uniprot.orgresearchgate.net While KtnB is confirmed for this initial methylation, the "stepwise fashion" of P-orlandin's methylation to demethylkotanin and then kotanin implies the involvement of one or more O-methyltransferases responsible for these specific post-coupling methylation events, contributing to the final structure of kotanin. uniprot.orgguidetopharmacology.org
Genetic and Biochemical Regulation of Kotanin Biosynthesis
The production of kotanin, like other fungal secondary metabolites, is subject to sophisticated genetic and biochemical regulatory mechanisms that ensure its controlled synthesis within the cell.
Transcriptional and Translational Control Mechanisms
The regulation of (+)-kotanin biosynthesis is a complex process influenced by various biochemical pathways. ontosight.ai Genetic control mechanisms, including transcriptional and translational regulation, play a significant role in modulating the production of secondary metabolites in fungi. ebi.ac.ukmdpi.com
At the transcriptional level, the expression of genes involved in the kotanin biosynthetic pathway can be down-regulated to decrease or inhibit its production. ontosight.ai Fungal secondary metabolite gene clusters, which typically house the genes required for a compound's synthesis, are known to be subject to hierarchical regulatory networks involving pathway-specific regulators, global regulators, and epigenetic modifications. mdpi.comnih.gov For instance, global regulatory genes such as veA have been shown to influence the expression of secondary metabolite gene clusters in Aspergillus species, including those related to kotanin biosynthesis. asm.orgresearchgate.netmdpi.com Transcriptional regulation is achieved through the binding of regulatory proteins and transcription factors to specific DNA sequences, which can either promote or inhibit gene transcription. ebi.ac.uk
Translational control mechanisms govern the initiation and rate at which messenger RNA (mRNA) transcripts are translated into proteins, thereby influencing the quantity of enzymes available for the biosynthetic pathway. ebi.ac.ukresearchgate.net While general principles of transcriptional and translational control are well-established in fungi, specific, detailed mechanisms unique to the kotanin pathway beyond the general influence of global regulators like veA are areas of ongoing research.
Enzyme Feedback and Allosteric Regulation
Enzyme activity within the kotanin biosynthetic pathway is subject to biochemical regulation, including feedback and allosteric control, which are crucial for maintaining cellular homeostasis. ontosight.ai
Feedback inhibition is a common regulatory mechanism in biosynthetic pathways where the accumulation of an end product, such as kotanin itself or its intermediates, inhibits an earlier enzyme in the pathway. ontosight.aiasutoshcollege.in This prevents the overproduction of the compound, ensuring that cellular resources are not wasted when sufficient quantities are already present. ontosight.aiasutoshcollege.in
Allosteric regulation is another critical mechanism where regulatory molecules (effectors) bind to an enzyme at a site distinct from its active site. ontosight.aiqmul.ac.uk This binding induces a conformational change in the enzyme, which in turn alters its catalytic activity. ontosight.ainih.gov In the context of kotanin biosynthesis, allosteric inhibition can reduce enzyme activity by changing the active site's shape and reducing its affinity for the substrate, thereby decreasing the reaction rate. ontosight.ailibretexts.org These allosteric and feedback mechanisms collectively ensure that the enzymatic reactions involved in kotanin synthesis are precisely modulated according to the cell's metabolic needs. ontosight.aiupcollege.ac.in
Chemical Synthesis and Analog Derivatization of Kotanin
Methodologies for Total Synthesis
Total synthesis serves not only to confirm the proposed chemical structure of natural products but also as a platform for developing and testing novel synthetic methodologies researchgate.net. For Kotanin, various strategies have been explored to achieve its total synthesis.
Early synthetic approaches to Kotanin often yielded racemic mixtures, which could then be resolved into individual enantiomers. One notable racemic synthesis of Kotanin was reported by Büchi and co-workers, which involved the oxidation of an organolithium derivative using cupric chloride (CuCl2) nih.govacs.orgrsc.orgresearchgate.net. This method demonstrated the feasibility of constructing the bicoumarin core via metal-mediated oxidative coupling.
Another significant racemic total synthesis of Kotanin, along with related bicoumarins like isokotanin A and desertorin C, was achieved by Hüttel. This methodology leveraged oxidative phenol (B47542) coupling, specifically employing ferric chloride supported on silica (B1680970) (FeCl3/SiO2) as a catalyst nih.govrsc.orgresearchgate.netinfona.plajol.info. This approach highlights the utility of heterogeneous catalysts in simplifying work-up procedures and enabling catalyst recovery and reuse, although specific yields for Kotanin were not detailed in the available snippets infona.plajol.infomsu.edu. A common precursor in such syntheses is methyl 2-hydroxy-4-methoxy-6-methylbenzoate (Sparassol), and its regioisomeric dehydrodimers, which can be obtained through oxidative coupling scispace.com.
The atropisomeric nature of Kotanin necessitates asymmetric synthetic strategies to obtain enantiomerically pure forms. Asymmetric synthesis aims to produce a single enantiomer directly, often utilizing chiral auxiliaries, reagents, or catalysts ajol.infonih.gov.
Lin and co-workers developed an asymmetric synthesis of Kotanin through an oxidative coupling reaction utilizing copper(I) cyanide (CuCN) in conjunction with N,N,N',N'-tetramethylethylenediamine (TMEDA) nih.govrsc.orgnih.gov. This method was designed to control the stereochemistry of the biaryl axis formed during the dimerization.
Bringmann's group has also contributed significantly to atropo-enantioselective syntheses of related bicoumarins, such as (+)-isokotanin A, which is structurally similar to Kotanin nih.gov. Their approaches often involve the formation of configurationally stable seven-membered biaryl lactones and subsequent kinetic resolution via atroposelective ring cleavage nih.gov. The control of axial chirality in biaryl systems, which include bicoumarins like Kotanin, is a key challenge addressed by these asymmetric strategies rsc.org. Chiral tethers have been successfully employed in asymmetric intramolecular aryl-aryl coupling reactions, including those leading to complex natural products like Kotanin, to achieve stereochemical control rsc.orgresearchgate.net. Furthermore, enzymatic strategies are also being explored for atroposelective reactions, offering a route to optically pure chiral compounds.
Synthesis and Characterization of Kotanin Analogs and Derivatives
Kotanin is a representative of the 8,8'-bicoumarin class, meaning its structure is composed of two coumarin (B35378) units linked at the 8,8' positions thegoodscentscompany.com. The synthesis of analogs and derivatives often involves modifying these coumarin units or exploring variations in the oxidative coupling process.
The design of Kotanin analogs often involves structural modifications to the parent bicoumarin scaffold. For instance, Demethylkotanin (B1654832) is a naturally occurring analog of Kotanin where a methoxy (B1213986) group at position 7 is replaced by a hydroxyl group wikipedia.org. Both Kotanin and Demethylkotanin are 8,8'-bicoumarins thegoodscentscompany.comwikipedia.org.
General methods for preparing bicoumarins, which can be adapted for Kotanin analogs, include:
Reactions of 4-hydroxycoumarin (B602359) with substituted Meldrum acids nih.govrsc.org.
Knoevenagel condensation of (coumarin-4-yl)acetic acids and their esters with substituted salicylic (B10762653) aldehydes nih.govrsc.org.
Oxidative coupling reactions of coumarin derivatives nih.govrsc.org.
The synthesis of coumarin-based analogs is a broad field, with studies focusing on incorporating various heterocyclic systems or modifying the coumarin backbone itself. These often involve established reactions like the Pechmann condensation.
Oxidative coupling is a central theme in the synthesis of Kotanin and its bicoumarin analogs, reflecting the natural biosynthetic pathway which involves the oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one thegoodscentscompany.com. This type of reaction is crucial for forming the biaryl bond that links the two coumarin units.
Various reagents and conditions have been employed for oxidative coupling in the synthesis of Kotanin and its analogs:
Cupric chloride (CuCl2): Used in the Büchi synthesis for racemic Kotanin, involving the oxidation of an organolithium derivative nih.govresearchgate.net.
Copper(I) cyanide/TMEDA (CuCN/TMEDA): Employed in Lin's asymmetric synthesis of Kotanin, facilitating stereocontrolled oxidative coupling nih.govnih.gov.
Ferric chloride supported on silica (FeCl3/SiO2): Utilized in Hüttel's total synthesis of Kotanin and related bicoumarins via oxidative phenol coupling nih.govrsc.org. This heterogeneous catalyst offers advantages in terms of recovery and reusability infona.plajol.infomsu.edu.
Copper/DMF (Cu/DMF): Used in the Bringmann atropo-enantioselective synthesis of (D)-isokotanin A, another bicoumarin nih.gov.
These oxidative coupling reactions are fundamental to constructing the biaryl linkage characteristic of Kotanin and its derivatives, offering pathways to both racemic and enantiomerically enriched compounds.
The presence of an axially chiral biaryl bond in Kotanin and its analogs necessitates rigorous stereochemical control during synthesis. Kotanin itself exists as atropisomers, and synthetic efforts have successfully prepared both atropisomers from pure atropisomers of a precursor scispace.com.
Strategies for achieving stereochemical control in the synthesis of Kotanin derivatives include:
Chiral auxiliaries: These are chiral molecules temporarily attached to a substrate to induce asymmetry in a reaction, controlling the stereochemistry of newly formed chiral centers researchgate.net.
Chiral catalysts: Chiral catalysts promote asymmetric reactions, offering advantages in atom economy and efficiency by being used in small quantities nih.gov.
Control of conformational stability: For axially chiral compounds like bicoumarins, controlling the conformational stability and preventing atropisomerization is critical rsc.org. This can involve the use of molecular tethers or specific reaction conditions that favor the formation and stability of a desired atropisomer rsc.orgresearchgate.net.
Kinetic resolution: In cases where racemic mixtures are formed, kinetic resolution, often through atroposelective ring cleavage of intermediates like biaryl lactones, can be employed to obtain enantiopure compounds nih.gov.
These strategies are vital for accessing the specific atropisomers of Kotanin and its derivatives, which is crucial for understanding their properties and potential applications. Characterization of these synthesized compounds typically involves a range of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR) (1H NMR, 13C NMR), and Mass Spectrometry (MS).
Molecular and Cellular Mechanisms of Kotanin S Biological Activities
Investigation of Biochemical Target Interactions
Understanding the specific biochemical targets of Kotanin is crucial for deciphering its mechanism of action. While direct, detailed molecular interaction data for Kotanin itself can be limited, its classification and structural characteristics provide insights into potential targets.
Kotanin has been identified as a Type II fatty acid synthesis inhibitor. Fatty acid synthase (FAS) is a key enzyme responsible for the de novo synthesis of long-chain fatty acids. Inhibition of FAS can lead to the accumulation of malonyl-CoA, which in turn may suppress carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid oxidation. This disruption in fatty acid metabolism can induce apoptosis and affect cellular proliferation. Furthermore, FAS inhibition has been shown to activate AMP-activated protein kinase (AMPK), leading to cytotoxicity in certain cancer cells. While these general mechanisms of FAS inhibition are well-documented, the precise molecular interactions of Kotanin with FAS and its downstream effects warrant further dedicated research.
Studies suggest that Kotanin may interact with cellular pathways involved in inflammation and microbial resistance. As a coumarin (B35378) derivative, Kotanin belongs to a class of compounds known to modulate various cellular signaling pathways. Coumarins have been reported to target pathways such as the PI3K/Akt/mTOR pathway, which controls essential cellular functions including proliferation, transcription, translation, survival, and growth. They can also influence processes like cell cycle arrest and inflammatory responses. The specific details of how Kotanin directly modulates these or other cellular signaling pathways require further elucidation.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule dictates its biological activity. This analysis helps in identifying key structural features responsible for evoking a desired biological effect.
The coumarin moiety, which forms the core of Kotanin's structure, is recognized as a "privileged structure" and a "highly promising pharmacophore" in medicinal chemistry due to its ability to bind to multiple pharmacological targets. Pharmacophoric elements are the ensemble of steric and electronic features necessary for optimal interactions with a biological target. For coumarins, these features typically include hydrogen bond donors and acceptors, as well as aromatic and hydrophobic groups. Kotanin, as an 8,8'-bicoumarin, possesses a dimeric structure that contributes to its unique chemical properties and biological activities. The presence of a Michael acceptor within the structure has also been noted in the context of Kotanin's bioactivity.
Stereochemistry plays a significant role in the biological interactions of Kotanin. The biosynthesis of Kotanin involves a crucial intermolecular, regio- and stereoselective oxidative phenol (B47542) coupling step. This process is catalyzed by the cytochrome P450 enzyme KtnC, isolated from Aspergillus niger. This enzyme facilitates the coupling of the monomeric precursor, 7-demethylsiderin, to form the 8,8'-dimer P-orlandin, which is a precursor to Kotanin. Notably, Aspergillus niger exclusively produces the (P)-atropisomers of Kotanin, demethylkotanin (B1654832), and orlandin, underscoring the precise stereochemical control during its biosynthesis and highlighting the importance of this specific spatial arrangement for its biological properties.
Mechanistic Studies in In Vitro and Non-Human In Vivo Models
Mechanistic studies employing in vitro (cell-based) and non-human in vivo (animal) models are essential for characterizing the biological activities of compounds like Kotanin and understanding their underlying mechanisms.
In in vitro settings, Kotanin has demonstrated various biological activities. It has been shown to exhibit antibacterial properties against certain bacterial strains. Furthermore, Kotanin has demonstrated cytotoxic effects on some mammalian cell lines. These in vitro assays provide initial insights into the compound's potential cellular impact.
In non-human in vivo models, Kotanin A has been reported to be toxic to day-old chicks. Orlandin, a related bicoumarin and precursor to Kotanin, has also been studied, showing potent inhibitory activity against wheat coleoptile growth at a concentration of 1 mM, while not exhibiting toxicity to day-old cockerels. These studies in non-human models contribute to understanding the broader biological effects and potential in vivo mechanisms of Kotanin and its related compounds.
Analysis of Antimicrobial Action Mechanisms
Kotanin has demonstrated inhibitory activity against certain bacterial strains. Specifically, studies have reported its efficacy against Gram-positive bacteria such as Listeria monocytogenes and Bacillus subtilis. frontiersin.org
Despite these observed antimicrobial effects, the precise molecular mechanism by which Kotanin exerts its action against microbial cells remains largely undefined. nih.gov Research indicates that natural compounds can exhibit antimicrobial effects through various mechanisms, including disruption of cell membranes, interference with vital enzymatic processes, DNA intercalation, or inhibition of protein synthesis. However, for Kotanin, the specific cellular targets or pathways it modulates to achieve its antibacterial activity are not yet fully understood. nih.gov
Table 1: Reported Antimicrobial Activities of Kotanin
| Target Microorganism | Observed Activity | Reference |
| Listeria monocytogenes | Inhibitory | frontiersin.org |
| Bacillus subtilis | Inhibitory | frontiersin.org |
Exploration of Cytotoxic Mechanisms in Cell Lines
Kotanin has been reported to exhibit cytotoxic effects on various mammalian cell lines. nih.gov This cytotoxic potential suggests its interaction with fundamental cellular processes that lead to cell death or inhibition of proliferation. However, similar to its antimicrobial action, the specific molecular and cellular mechanisms responsible for Kotanin's cytotoxicity have not been fully elucidated. nih.gov
Cytotoxic compounds can induce cell death through diverse pathways, including apoptosis (programmed cell death), necrosis, or by arresting the cell cycle at specific phases. Mechanisms often involve interaction with DNA, disruption of mitochondrial function, modulation of key signaling pathways, or inhibition of essential enzymes. While these general mechanisms are well-documented for various cytotoxic agents, detailed research findings specifically linking Kotanin to these pathways in cell lines are limited. nih.gov Further investigation is required to pinpoint the precise cellular targets and molecular events triggered by Kotanin that lead to its observed cytotoxic effects. nih.gov
Table 2: Reported Cytotoxic Activities of Kotanin
| Type of Activity | Observed Effect on Mammalian Cell Lines | Reference |
| Cytotoxicity | Demonstrated cytotoxic effects | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Kotanin Research
Specialized Spectroscopic Methods for Molecular Interactions and Configuration
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful chiroptical method extensively employed for determining the absolute configuration of chiral molecules, including complex natural products like Kotanin. biosynth.comnih.govresearchgate.net CD measures the differential absorption of left and right circularly polarized light by a chiral sample, with enantiomers exhibiting CD spectra of equal magnitude but opposite signs. nih.govresearchgate.net
In the research concerning (+)-Kotanin, a combination of asymmetric synthesis and CD spectroscopy was instrumental in assigning its absolute configuration as Sa (or P). biosynth.com This determination is crucial for understanding the compound's biological function and its role as a fungal metabolite. The exciton (B1674681) chirality method (ECCD), a nonempirical technique, can be applied to determine absolute configuration directly from CD spectra, where a positive couplet in the spectrum correlates with a positive chirality. biosynth.com
Further advancements integrate experimental CD data with theoretical calculations, particularly Electronic Circular Dichroism (ECD) calculations based on Density Functional Theory (DFT). researchgate.netresearchgate.net This computational approach allows for the prediction of CD spectra for various possible stereoisomers, which are then compared with the experimentally obtained spectrum to unequivocally assign the absolute configuration. researchgate.netresearchgate.net Vibrational Circular Dichroism (VCD) offers an additional layer of detail, originating from vibrational transitions rather than electronic ones, providing richer spectral features and enabling studies of molecules lacking a UV chromophore. DFT calculations are also utilized to simulate VCD spectra for comparison with experimental observations, aiding in both absolute configuration and conformational analysis. nih.govresearchgate.net
Other Spectroscopic Approaches for Ligand-Target Binding
Kotanin has been identified as a coumarin (B35378) derivative that exhibits antibacterial activity by binding to the fatty acid synthase enzyme. biosynth.com This interaction leads to the inhibition of both long-chain and short-chain fatty acid synthesis in bacteria. biosynth.com Notably, Kotanin demonstrates a high affinity for bacterial cells, with an IC50 value reported as 15 nM. biosynth.com
While the specific spectroscopic methods used to detail Kotanin's interaction with fatty acid synthase are not extensively described in the available literature, various advanced spectroscopic techniques are generally employed in natural product research to characterize ligand-target binding:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution. Techniques such as chemical shift perturbation (CSP) are widely used to map binding sites on proteins by monitoring changes in chemical shifts upon ligand addition. nih.govspringernature.comnih.govnih.govnih.gov Relaxation dispersion NMR spectroscopy can provide insights into the dynamics of protein-protein interactions. news-medical.net
Mass Spectrometry (MS): Native mass spectrometry (nMS) and hydrogen/deuterium exchange mass spectrometry (HDX-MS) are powerful label-free methods for identifying and characterizing non-covalent protein-ligand complexes. nih.govnih.govnih.govdrugtargetreview.comfrontiersin.org These techniques can determine binding stoichiometry, affinity, and even provide information on ligand-induced conformational changes. nih.govdrugtargetreview.com
Fluorescence Spectroscopy: Fluorescence-based binding assays are a promising alternative to traditional radioactive assays, offering high sensitivity and the ability to monitor ligand-dependent conformational changes in receptors. nih.gov
Transient Induced Molecular Electronic Spectroscopy (TIMES): This emerging high-resolution imaging technique aims to characterize protein-ligand interactions without requiring chemical or structural modifications, thus minimizing perturbation to the binding process. arxiv.org
Microscopic and Imaging Techniques in Kotanin-Producing Organisms
Kotanin is a secondary metabolite produced by various fungal species, including Aspergillus clavatus, Aspergillus flavus, and Aspergillus niger. nih.govresearchgate.net The study of these producing organisms often involves microscopic and imaging techniques to understand their morphology, cellular organization, and the localization of secondary metabolite production.
Electron Microscopy for Morphological and Cellular Context
Electron microscopy (EM), encompassing techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution insights into the morphological and cellular context of fungi. SEM is particularly useful for visualizing the surface topography, including conidia and conidiophores, of Aspergillus species. acs.orgresearchgate.netresearchgate.netmdpi.com TEM, on the other hand, allows for detailed examination of internal cellular structures at a nanometer scale. nih.govfrontiersin.org
While electron microscopy is routinely applied to study the morphology and subcellular organization of various Aspergillus species and to localize other fungal specialized metabolites and their biosynthetic enzymes within cellular compartments like peroxisomes and vacuoles, nih.govfrontiersin.org specific research findings detailing the use of electron microscopy to directly visualize Kotanin's production sites or its accumulation within the cells of Aspergillus clavatus or other producing organisms are not explicitly detailed in the provided search results. However, the general utility of EM in fungal research for understanding secondary metabolite biosynthesis pathways and their cellular machinery is well-established.
Computational Chemistry and Bioinformatics in Kotanin Research
Computational chemistry and bioinformatics play an increasingly vital role in natural product research, offering powerful tools for predicting spectroscopic properties, confirming structural assignments, and understanding biosynthetic pathways.
Quantum Chemical Calculations for Spectroscopic Prediction and Structural Confirmation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to predict and interpret spectroscopic data, thereby aiding in the structural elucidation and confirmation of complex molecules like Kotanin. nih.govresearchgate.netresearchgate.netacs.orgmdpi.comnih.govchemrxiv.orgyoutube.commdpi.com
For Kotanin, DFT calculations have been specifically applied in conjunction with experimental Circular Dichroism (CD) spectroscopy to determine its absolute configuration. researchgate.net Theoretical Electronic Circular Dichroism (ECD) spectra are computed for different possible stereoisomers, and their comparison with experimental CD spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net
Beyond CD, quantum chemical calculations are routinely employed for:
NMR Chemical Shift Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental NMR data to confirm molecular structures and stereochemistry. nih.govmdpi.comchemrxiv.org This is especially valuable for complex natural products where experimental data interpretation can be challenging.
Vibrational Spectra Prediction: DFT can simulate infrared (IR) and Raman vibrational spectra, providing theoretical band assignments that assist in the interpretation of experimental vibrational data and structural characterization. researchgate.netnih.govmdpi.com
Structural Optimization and Confirmation: DFT calculations are used to optimize molecular geometries, providing precise information on bond lengths, bond angles, and dihedral angles. chemrxiv.org This theoretical structural data can then be compared with experimental data from techniques like X-ray crystallography to confirm proposed structures. researchgate.net
These computational approaches complement experimental spectroscopic techniques by providing a deeper understanding of electronic structure, molecular conformation, and reactivity, which are critical for comprehensive Kotanin research.
Bioinformatic Analysis of Biosynthetic Gene Clusters
The biosynthesis of complex secondary metabolites like Kotanin in fungi is typically governed by specialized biosynthetic gene clusters (BGCs). Bioinformatic analysis plays a pivotal role in identifying, annotating, and understanding these gene clusters, thereby elucidating the genetic basis of natural product production. For Kotanin, this approach has been instrumental in pinpointing the genes responsible for its synthesis within the fungal genome, particularly in Aspergillus niger biorxiv.orgnih.gov.
The strategy involves inferring the types of enzymes likely to be involved in the compound's production based on its chemical structure, followed by the computational localization of gene clusters encoding these enzymes biorxiv.orgnih.gov. Tools such as antiSMASH are widely utilized for the rapid identification and annotation of secondary metabolite BGCs in fungal genome sequences asm.orgbiorxiv.org. These analyses often reveal that BGCs comprise a "backbone" gene, typically encoding a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) responsible for the core scaffold, and multiple "tailoring" genes that encode enzymes for subsequent modifications biorxiv.orgnih.gov.
A key enzyme identified in the Kotanin biosynthetic pathway through bioinformatic and experimental validation is the cytochrome P450 enzyme, KtnC pnas.orgacs.orgresearchgate.net. Interestingly, the genes encoding these tailoring enzymes, such as KtnC, can form a gene cluster that is physically separate from the primary polyketide synthase gene, indicating a more distributed genetic organization for the complete biosynthetic pathway acs.orgresearchgate.net. This highlights the complexity of fungal secondary metabolite biosynthesis and the necessity of advanced bioinformatic approaches to fully delineate these pathways.
Homology Modeling and Substrate Docking for Enzyme Mechanism Studies
Understanding the precise enzymatic mechanisms involved in Kotanin biosynthesis is crucial for potential pathway engineering and the discovery of novel biocatalysts. Homology modeling and molecular docking are powerful computational techniques employed to gain structural and mechanistic insights into these enzymes, particularly when experimental three-dimensional structures are unavailable scialert.netaaru.edu.jonih.gov.
For the Kotanin pathway, the cytochrome P450 enzyme KtnC is of particular interest due to its role in a critical dimerization step. KtnC catalyzes the regio- and stereoselective oxidative coupling of the monomeric coumarin 7-demethylsiderin to form the 8,8'-dimer P-orlandin, which serves as a precursor to Kotanin acs.orgresearchgate.net. While specific homology modeling and substrate docking studies for KtnC directly linked to Kotanin biosynthesis were not extensively detailed in the provided search results, the principles of these techniques are highly applicable.
Homology modeling would involve constructing a three-dimensional model of KtnC based on the known structures of homologous cytochrome P450 enzymes. This computational model provides a structural framework for understanding the enzyme's active site and potential catalytic residues. Subsequently, molecular docking simulations can be performed to predict the binding orientation and affinity of substrates, such as 7-demethylsiderin, within the modeled active site of KtnC scialert.netaaru.edu.jomdpi.com. These simulations can illuminate the molecular interactions (e.g., hydrogen bonding, hydrophobic contacts) that govern substrate recognition and the stereoselectivity observed in the dimerization reaction acs.orgresearchgate.netmdpi.com. Furthermore, docking studies can help hypothesize the catalytic mechanism by positioning the substrate relative to key residues and cofactors (e.g., heme iron in P450s) involved in the oxidative coupling. The stereoselectivity of P450 enzymes in forming specific biaryl linkages, as observed for KtnC, is a complex phenomenon that can be investigated through such detailed in silico analyses acs.orgresearchgate.net.
The sequence information obtained from the Kotanin biosynthetic gene cluster can also be leveraged to identify similar gene clusters and enzymes in other fungal species, enabling comparative structural and mechanistic studies through homology modeling and docking. This comparative approach can reveal conserved catalytic motifs and structural features across related enzymes, providing broader insights into the evolution and diversity of fungal secondary metabolite biosynthesis acs.orgresearchgate.net.
Future Research Trajectories and Methodological Innovations for Kotanin
Deeper Elucidation of Biosynthetic Pathways and Enzymes
A significant area for future research involves the complete elucidation of Kotanin's biosynthetic pathway and the comprehensive characterization of the enzymes involved. Kotanin is known to be derived from the oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one. nih.gov A key enzyme, the cytochrome P450 enzyme KtnC, isolated from the Kotanin biosynthetic pathway in Aspergillus niger, has been identified. researchgate.netacs.org This enzyme has been successfully expressed in Saccharomyces cerevisiae and demonstrates regio- and stereoselective coupling of the monomeric coumarin (B35378) 7-demethylsiderin to P-orlandin, a precursor of Kotanin. researchgate.netacs.org This finding highlights that fungi utilize highly specific cytochrome P450 enzymes for phenol (B47542) coupling, a crucial step in the biosynthesis of such complex natural products. researchgate.net
Future efforts should aim to:
Identify additional enzymes: While KtnC is known, other enzymes involved in the upstream and downstream steps of Kotanin's synthesis, including methyltransferases and glycosyltransferases, require identification and functional characterization. nih.govcore.ac.uk
Map gene clusters: Further genome mining and bioinformatics analysis are needed to identify silent biosynthetic gene clusters (BGCs) in various fungal species that may produce Kotanin or related compounds. researchgate.netmdpi.com
Understand regulatory mechanisms: Investigate the role of global transcriptional regulators (GTRs), such as LaeA in Aspergillus species, which have been shown to increase the production of compounds like Kotanin, orlandin, and flaviolin. mdpi.com Understanding these regulatory networks could enable enhanced production of Kotanin through genetic engineering. mdpi.com
Apply chemoproteomics: Utilize chemoproteomics, particularly with biosynthetic intermediate probes, to directly profile and characterize active enzymes within the biosynthetic pathway, accelerating the discovery of key biosynthetic genes. frontiersin.org
Identification of Novel Molecular Targets and Mechanistic Pathways
Identifying the specific macromolecular targets and detailed mechanistic pathways through which Kotanin exerts its biological effects is a critical future research direction. While general insights into identifying molecular targets for natural products exist, specific data for Kotanin are needed. nih.govnih.gov
Future research strategies include:
High-throughput screening: Employ advanced screening platforms to identify proteins or other biomolecules that directly interact with Kotanin.
Chemoproteomic profiling: Apply target deconvolution strategies, including activity-based protein profiling (ABPP) and affinity purification coupled with mass spectrometry, to identify direct protein binders of Kotanin. frontiersin.org
Systems biology approaches: Integrate data from transcriptomics, proteomics, and metabolomics to understand the broader cellular responses and perturbed pathways upon Kotanin exposure, even in the absence of a direct target identification. nih.govnih.gov
Computational modeling: Utilize in silico prediction tools and molecular docking simulations to hypothesize potential targets and binding modes, guiding experimental validation. nih.gov
Development of Advanced Synthetic Methodologies for Analogs
The development of advanced synthetic methodologies for Kotanin and its analogs is crucial for exploring structure-activity relationships and generating compounds with potentially enhanced or novel properties. The enzymatic capabilities of KtnC, which can be engineered for improved activity, atroposelectivity, and siteselectivity, offer a promising avenue. researchgate.net
Key areas for future development include:
Biocatalysis and enzyme engineering: Further engineer KtnC and other newly discovered biosynthetic enzymes to facilitate the production of Kotanin and its "unnatural" analogs through regio- and stereoselective reactions. researchgate.netparis-saclay.fr This includes exploring cross-coupling reactions with non-equivalent phenolic substrates. researchgate.net
Chemoenzymatic synthesis: Combine enzymatic steps with traditional chemical synthesis to overcome challenges in complex molecule synthesis, providing more sustainable and efficient routes. paris-saclay.fr
Total synthesis refinement: Develop more efficient and scalable total synthetic routes for Kotanin, potentially incorporating novel catalytic methods for the challenging biaryl bond formation. scispace.com
Combinatorial biosynthesis: Leverage genetic engineering to manipulate biosynthetic gene clusters in producing fungi, leading to the generation of diverse Kotanin derivatives. researchgate.net
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate and sensitive detection and quantification of Kotanin in various matrices are essential for all aspects of its research. Future efforts will focus on refining existing analytical techniques and developing new ones.
Areas for refinement include:
Advanced mass spectrometry (MS): Further develop and optimize liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for higher sensitivity, specificity, and throughput, enabling detection at picogram or nanogram levels. researchgate.net
Chromatographic improvements: Enhance separation capabilities through techniques like ultra-high-performance liquid chromatography (UHPLC) and two-dimensional chromatography to resolve Kotanin from complex mixtures, including isomeric forms and related metabolites. nih.govresearchgate.net
Integration with omics data: Improve data analysis pipelines for metabolomics to overcome challenges in metabolite identification and variability, integrating with other omics data for a more complete annotation. nih.gov
Integration of Multi-Omics Approaches in Fungal Metabolite Research
Integrating multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) is paramount for a holistic understanding of Kotanin within its biological context as a fungal metabolite. This integrative strategy provides comprehensive insights into the molecular mechanisms underlying its production and potential interactions. nih.govnih.govmdpi.com
Future directions include:
Comprehensive pathway analysis: Combine genomic data (identifying BGCs), transcriptomic data (gene expression levels), and metabolomic data (metabolite profiles) to fully map the regulation and flux through the Kotanin biosynthetic pathway under different conditions. nih.govmdpi.commdpi.com
Fungal-host interactions: If Kotanin is found to interact with other organisms, multi-omics can elucidate the molecular crosstalk between the producing fungus and its environment or host, including responses to biotic and abiotic factors. nih.govmdpi.com
Discovery of novel metabolites: Utilize untargeted metabolomics, integrated with other omics, to discover previously unknown metabolites produced by Kotanin-producing fungi, which may be structurally related or co-regulated. nih.govresearchgate.net
Data integration and bioinformatics: Develop advanced computational tools and databases for the effective integration and interpretation of large-scale multi-omics datasets, enabling comparative studies and the identification of genetic components responsible for variations in metabolite production. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
